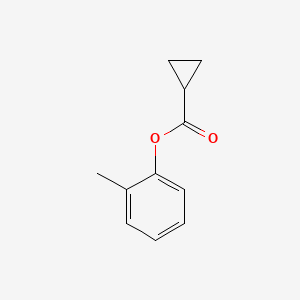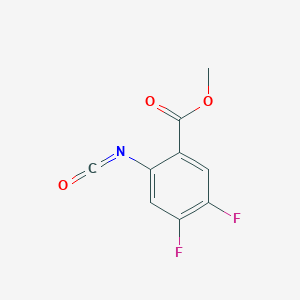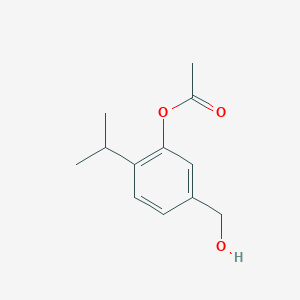
1-Benzyl-3-(3-chloropropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(3-chloropropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Méthodes De Préparation
The synthesis of 1-Benzyl-3-(3-chloropropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with 1,3-dichloropropane under basic conditions. The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to reflux, and the product is isolated through distillation or chromatography .
Industrial production methods for piperidine derivatives often involve multi-step processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Analyse Des Réactions Chimiques
1-Benzyl-3-(3-chloropropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Applications De Recherche Scientifique
1-Benzyl-3-(3-chloropropyl)piperidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(3-chloropropyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl-piperidine group is known to provide good binding to catalytic sites of enzymes, interacting with amino acid residues like tryptophan and phenylalanine . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(3-chloropropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the chloropropyl group, making it less reactive in substitution reactions.
3-(3-Chloropropyl)piperidine: Lacks the benzyl group, which affects its binding affinity to enzymes and receptors.
1-Benzyl-4-(3-chloropropyl)piperidine: Similar structure but with the chloropropyl group at a different position, leading to different reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H22ClN |
|---|---|
Poids moléculaire |
251.79 g/mol |
Nom IUPAC |
1-benzyl-3-(3-chloropropyl)piperidine |
InChI |
InChI=1S/C15H22ClN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
Clé InChI |
QFGWSWOTUXPJSL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=CC=CC=C2)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)








![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)

![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)

